(3-Hydroxymandelonitrile)acetate

Description

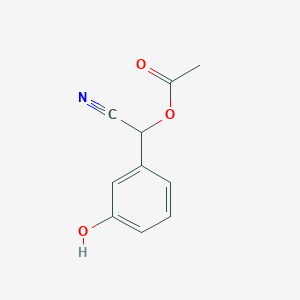

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[cyano-(3-hydroxyphenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-7(12)14-10(6-11)8-3-2-4-9(13)5-8/h2-5,10,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVSUXZPCHILOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C#N)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400055 | |

| Record name | (3-Hydroxymandelonitrile)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-43-1 | |

| Record name | (3-Hydroxymandelonitrile)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Hydroxymandelonitrile Acetate and Its Analogs

Chemo- and Regioselective Synthesis Strategies of (3-Hydroxymandelonitrile)acetate

The synthesis of this compound from 3-hydroxybenzaldehyde (B18108) presents a challenge in chemoselectivity and regioselectivity. The molecule contains two hydroxyl groups with different reactivities: a phenolic hydroxyl group and a secondary hydroxyl group formed during the cyanohydrin formation. The selective acylation of one of these groups is crucial for obtaining the desired product.

One effective strategy for achieving regioselectivity is through enzyme-catalyzed acylation . Lipases, for instance, are known to exhibit high selectivity in acylating specific hydroxyl groups in polyhydroxylated molecules. In the case of compounds with both phenolic and primary or secondary hydroxyl groups, lipases often show a preference for the non-phenolic hydroxyl group. For instance, porcine pancreatic lipase (B570770) (PPL) and Candida rugosa lipase (CRL) have been used for the highly chemoselective acetylation of primary hydroxyl groups in preference to phenolic hydroxyl groups in 2-alkyl/aryl-3-hydroxypropiophenones. nih.gov Similarly, lipase from Alcaligenes sp. (lipase QLG) has been shown to regioselectively acylate the 3-OH phenolic group of resveratrol. nih.gov This suggests that a carefully selected lipase could catalyze the regioselective acetylation of the secondary hydroxyl of 3-hydroxymandelonitrile (B1675953), leaving the phenolic group intact.

Another approach involves a one-pot synthesis of cyanohydrin acetates from aldehydes using organocatalysts. For example, 1,5,7-triazabicyclo scilit.comscilit.comdec-5-ene (TBD) and its polymer-supported version (PS-TBD) have been shown to catalyze the formation of cyanohydrin acetates from a variety of aldehydes and ketones using acetyl cyanide as the cyanide and acetyl source. nih.gov This method offers a straightforward route to the acetylated product, although controlling regioselectivity in the presence of a phenolic hydroxyl group would require careful optimization of reaction conditions.

The following table summarizes potential chemo- and regioselective synthesis strategies for this compound based on analogous reactions.

| Strategy | Catalyst/Reagent | Key Feature | Potential Outcome for this compound |

| Enzyme-Catalyzed Acylation | Lipase (e.g., PPL, CRL) | High regioselectivity for non-phenolic hydroxyls | Selective acetylation of the secondary hydroxyl group. |

| One-Pot Cyanation and Acylation | TBD or PS-TBD / Acetyl Cyanide | Direct conversion of aldehyde to cyanohydrin acetate (B1210297) | Formation of this compound, regioselectivity needs optimization. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. Key metrics for evaluating the "greenness" of a chemical process include Atom Economy (AE) and the Environmental Factor (E-factor) .

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. sphinxsai.com An ideal reaction has an atom economy of 100%.

E-factor is a more practical metric that considers the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product. almacgroup.com A lower E-factor indicates a greener process.

The chemoenzymatic synthesis of this compound offers several advantages from a green chemistry perspective. The use of enzymes as catalysts avoids the need for heavy metals or harsh reagents, and the reactions are typically performed under mild conditions (room temperature and atmospheric pressure), reducing energy consumption. Furthermore, enzymatic reactions are often highly selective, minimizing the formation of byproducts and thus reducing waste.

The following table provides a hypothetical green chemistry analysis for a chemoenzymatic synthesis of this compound.

| Green Chemistry Metric | Conventional Synthesis (Hypothetical) | Chemoenzymatic Synthesis (Hypothetical) | Comments |

| Atom Economy (AE) | Moderate to High | High | Enzymatic reactions can have high atom economy due to high selectivity. |

| E-factor | High | Low | Reduced waste due to fewer byproducts and milder conditions. |

| Solvent Use | Often uses hazardous organic solvents | Can often be performed in greener solvents or biphasic systems. nih.gov | Use of water or recyclable organic solvents improves greenness. |

| Catalyst | Often uses stoichiometric or toxic catalysts | Uses biodegradable and recyclable enzymes. | Biocatalysis is a key principle of green chemistry. |

Flow Chemistry and Continuous Processing in the Production of this compound

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are fast, exothermic, or involve unstable intermediates. noelresearchgroup.comyoutube.com The synthesis of cyanohydrins, which can be unstable, is well-suited for flow chemistry.

A chemoenzymatic flow cascade has been developed for the synthesis of protected mandelonitrile (B1675950) derivatives. nih.gov In such a system, an immobilized HNL can be used in a packed-bed reactor for the continuous, enantioselective synthesis of the cyanohydrin. The product stream can then be directly introduced into a second reactor for in-line acylation, avoiding the isolation of the potentially unstable cyanohydrin intermediate. This approach allows for excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scalability. rsc.orgnih.gov

The use of microreactors in flow chemistry provides a high surface-area-to-volume ratio, which enhances heat and mass transfer, further improving reaction efficiency and selectivity. youtube.com

The table below compares batch and flow processes for the synthesis of this compound.

| Feature | Batch Process | Flow Process | Advantages of Flow Process |

| Process Control | Difficult to control temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. | Improved consistency and reproducibility. |

| Safety | Handling of large quantities of hazardous reagents (e.g., HCN). | Small reaction volumes at any given time, reducing the risk of accidents. | Inherently safer for hazardous reactions. |

| Scalability | Scaling up can be challenging and may require process redesign. | Scalability is achieved by running the process for a longer time or by "numbering up" (using multiple reactors in parallel). | More straightforward and predictable scale-up. |

| Productivity | Can be limited by reaction time and downtime between batches. | Continuous production leads to higher throughput and productivity. | Increased efficiency and output. |

Comparative Analysis of Synthetic Routes for this compound

The choice of a synthetic route for this compound depends on several factors, including the desired stereochemistry, cost, scalability, and environmental impact. A comparative analysis of potential routes highlights the advantages of modern synthetic methodologies.

In contrast, a chemoenzymatic approach offers significant advantages. The use of an HNL for the enantioselective synthesis of the 3-hydroxymandelonitrile precursor, followed by a lipase-catalyzed regioselective acylation, would provide a highly efficient and selective route to the desired enantiomer of this compound. This approach would have a higher atom economy, a lower E-factor, and would operate under milder conditions.

Integrating this chemoenzymatic synthesis into a continuous flow process would further enhance its efficiency and safety. A flow reactor setup would allow for the seamless integration of the two enzymatic steps, minimizing the handling of unstable intermediates and enabling automated, continuous production.

The following table provides a comparative analysis of these synthetic routes.

| Synthetic Route | Key Features | Advantages | Disadvantages |

| Traditional Chemical Synthesis | Non-selective reactions, multiple steps, harsh conditions. | Uses readily available reagents. | Low yield, poor selectivity, high waste generation, difficult to scale up. |

| Chemoenzymatic Batch Synthesis | Use of enzymes for stereo- and regioselectivity, mild conditions. | High selectivity, high yield, greener process. | May require optimization of enzyme compatibility and stability. |

| Chemoenzymatic Flow Synthesis | Continuous processing, integrated reaction steps, precise control. | Highest efficiency, safety, and scalability; excellent process control. | Higher initial investment in equipment. |

Chemical Reactivity and Transformation Pathways of 3 Hydroxymandelonitrile Acetate

Nucleophilic and Electrophilic Reactivity Profiles of (3-Hydroxymandelonitrile)acetate

The reactivity profile of this compound would be characterized by both nucleophilic and electrophilic centers. The nitrogen atom of the nitrile group possesses a lone pair of electrons, rendering it weakly nucleophilic. The oxygen atoms of the acetate's carbonyl group also have lone pairs, making them potential sites for protonation or coordination to Lewis acids.

Conversely, the carbon atom of the nitrile group and the carbonyl carbon of the acetate (B1210297) group are electrophilic and susceptible to attack by nucleophiles. The benzylic carbon, situated between the phenyl ring and the nitrile group, could also exhibit electrophilic character, particularly if a leaving group is present or can be generated. The aromatic ring itself would be prone to electrophilic substitution reactions, with the directing effects determined by the substituents.

Stereochemical Outcomes in Reactions Involving this compound

The benzylic carbon of this compound is a stereocenter. Therefore, reactions involving this center could proceed with retention, inversion, or racemization of configuration, depending on the reaction mechanism. For instance, an S(_N)2 reaction at the benzylic position would lead to inversion of stereochemistry, while an S(_N)1 reaction, proceeding through a planar carbocation intermediate, would likely result in a racemic mixture. The stereochemical outcome of reactions at other sites would depend on the specific transformations and reagents involved.

Catalytic Transformations of this compound

Catalysis offers powerful tools for the selective transformation of functional groups. While no specific catalytic reactions of this compound have been reported, we can surmise potential transformations based on related chemistries.

Organocatalysis, which utilizes small organic molecules as catalysts, has been extensively applied to compounds bearing similar functionalities. For example, Morita-Baylis-Hillman acetates are known to undergo a variety of organocatalytic transformations. rsc.org It is conceivable that organocatalysts could be employed for asymmetric reactions involving the stereocenter of this compound.

Transition metals are highly effective catalysts for a wide array of organic reactions. nih.govresearchgate.netrsc.orgresearchgate.net The nitrile group of this compound could be a coordinating site for a transition metal, enabling transformations such as hydrolysis, reduction, or addition reactions. The aromatic ring could undergo transition metal-catalyzed C-H activation or cross-coupling reactions. The acetate group might also participate in or be cleaved under certain transition metal-catalyzed conditions. For instance, manganese catalysts have been shown to be effective in the late-stage C-H functionalization of bioactive molecules. nih.gov

A representative table of potential transition metal-catalyzed reactions is presented below, based on general reactivity patterns.

| Reaction Type | Potential Reagents/Catalysts | Expected Transformation |

| C-H Azidation | Mn(TMP)Cl, NaN(_3) | Introduction of an azide (B81097) group onto the molecule. nih.gov |

| C-H Amination | Mn(ClPc), PhI=NNs | Formation of a new C-N bond. nih.gov |

| Cross-Coupling | Pd or Ni catalysts, boronic acids | Formation of a new C-C bond at the aromatic ring. |

Enzymes are highly selective catalysts that can operate under mild conditions. Hydroxynitrile lyases, for instance, are known to catalyze the synthesis of mandelonitrile (B1675950) derivatives. nih.gov It is plausible that esterases or lipases could be used for the selective hydrolysis of the acetate group in this compound, potentially with high enantioselectivity. The nitrile group could also be a substrate for nitrilases or nitrile hydratases, leading to the formation of a carboxylic acid or an amide, respectively. A study on the biocatalytic synthesis of (R)-4-hydroxymandelonitrile demonstrated the potential for high conversion and enantiomeric excess using Prunus amygdalus hydroxynitrile lyase. nih.gov

Rearrangement Reactions and Fragmentation Pathways of this compound

The study of rearrangement and fragmentation reactions often provides insight into a molecule's structure and stability, particularly in mass spectrometry. libretexts.orgmiamioh.edulibretexts.orgnih.govresearchgate.net While no specific data exists for this compound, general principles can be applied. In a mass spectrometer, the molecule would likely undergo fragmentation through various pathways.

Common fragmentation patterns for related compounds include the loss of small neutral molecules. For this compound, this could involve the loss of acetic acid, the nitrile group, or fragments from the aromatic ring. The McLafferty rearrangement is a characteristic fragmentation pathway for carbonyl compounds with an accessible gamma-hydrogen, though its applicability here would depend on the exact structure. libretexts.orgnih.gov

A table of potential fragment ions in the mass spectrum of this compound is provided below for illustrative purposes.

| Fragment Ion | Potential Origin |

| [M - CH(_3)COOH] | Loss of acetic acid |

| [M - HCN] | Loss of hydrogen cyanide |

| [C(_6)H(_5)CO] | Acylium ion from cleavage of the benzylic bond |

Derivatization Strategies for Functionalization of this compound

The derivatization of this compound can be systematically explored by considering the independent and potentially interactive reactivity of its key functional groups.

Modification of the Phenolic Hydroxyl Group:

The hydroxyl group on the phenyl ring is a prime target for various functionalization reactions. Classical derivatization strategies often involve acylation or etherification. nih.gov

Acylation: The phenolic hydroxyl can be readily converted to an ester. This is typically achieved by reacting the compound with an acyl chloride or anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). acs.orgnih.gov For instance, reaction with isonicotinoyl chloride under aqueous conditions has been shown to rapidly acylate phenolic hydroxyls. acs.orgnih.gov This approach can be used to introduce a wide range of acyl groups, thereby modifying the lipophilicity and other physicochemical properties of the molecule.

Etherification: The formation of an ether derivative is another common strategy. This can be accomplished via a Williamson ether synthesis, where the phenoxide, generated by treating the starting material with a base such as sodium hydride, is reacted with an alkyl halide. This method allows for the introduction of various alkyl or substituted alkyl chains.

Silylation: The hydroxyl group can also be protected or functionalized by conversion to a silyl (B83357) ether. This is typically achieved by reaction with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole. Silyl ethers are valuable as protecting groups in multi-step syntheses due to their stability and ease of cleavage under specific conditions.

Transformations of the Nitrile Group:

The nitrile group is a versatile functional handle that can be transformed into several other important chemical entities. numberanalytics.com

Hydrolysis: The nitrile can be hydrolyzed to either a carboxylic acid or an amide. numberanalytics.com Acid- or base-catalyzed hydrolysis under heating can convert the nitrile to a carboxylic acid. libretexts.orgyoutube.com Milder reaction conditions can sometimes be employed to stop the reaction at the amide stage. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine. libretexts.org A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation, followed by an aqueous workup. libretexts.orgyoutube.com The resulting aminomethyl group introduces a basic center into the molecule, significantly altering its properties. Partial reduction to an aldehyde can also be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. The initial imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. youtube.com This reaction provides a powerful method for carbon-carbon bond formation at the benzylic position.

Reactions Involving the Acetate Ester:

The acetate ester group can also be a point of modification, primarily through hydrolysis or transesterification.

Hydrolysis (Saponification): The acetate ester can be hydrolyzed back to the parent cyanohydrin (3-hydroxymandelonitrile) by treatment with aqueous base, such as sodium hydroxide, followed by acidification. libretexts.org This reaction, often termed saponification, is typically irreversible. libretexts.org Acid-catalyzed hydrolysis is also possible but is an equilibrium process. libretexts.org

Transesterification: In the presence of an alcohol and an acid or base catalyst, the acetate group can be exchanged for a different ester group. This transesterification reaction can be used to introduce longer or more complex ester functionalities.

The interplay of these reactive sites allows for a combinatorial approach to the derivatization of this compound, enabling the synthesis of a wide library of compounds with tailored structures and properties.

Interactive Data Table of Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group | Reference |

| Phenolic Hydroxyl | Acylation | Acyl chloride/anhydride, Base | Ester | nih.gov |

| Phenolic Hydroxyl | Etherification | Alkyl halide, Base | Ether | nih.gov |

| Phenolic Hydroxyl | Silylation | Silyl halide, Base | Silyl Ether | N/A |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | libretexts.orgyoutube.com |

| Nitrile | Partial Hydrolysis | Controlled H₃O⁺ or OH⁻ | Amide | researchgate.net |

| Nitrile | Reduction | LiAlH₄ | Primary Amine | libretexts.orgyoutube.com |

| Nitrile | Partial Reduction | DIBAL-H, -78 °C | Aldehyde | libretexts.org |

| Nitrile | Grignard Reaction | RMgX, then H₃O⁺ | Ketone | youtube.com |

| Acetate Ester | Hydrolysis | NaOH, H₂O then H₃O⁺ | Alcohol (Cyanohydrin) | libretexts.org |

| Acetate Ester | Transesterification | R'OH, Acid or Base catalyst | New Ester | libretexts.org |

Mechanistic Investigations of Reactions Involving 3 Hydroxymandelonitrile Acetate

Elucidation of Reaction Mechanisms via Kinetic Studies of (3-Hydroxymandelonitrile)acetate Transformations

Kinetic studies are foundational to understanding reaction mechanisms, offering quantitative insights into reaction rates, orders, and the factors that influence them. For transformations involving this compound, determining the rate law is the first step. This is typically achieved by systematically varying the concentrations of reactants and catalysts while monitoring the rate of product formation or reactant consumption.

For instance, in a hypothetical hydrolysis of this compound, the rate equation might be expressed as:

Rate = k[this compound]^x[H₂O]^y[Catalyst]^z

where 'k' is the rate constant, and 'x', 'y', and 'z' are the reaction orders with respect to each species. These orders reveal which molecules are involved in the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound

| Experiment | Initial [this compound] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.01 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.02 | 6.0 x 10⁻⁴ |

From this data, one could deduce the reaction order and gain insight into the slowest step of the transformation. Further studies, such as determining the activation energy (Ea) through Arrhenius plots (by measuring the rate constant at different temperatures), provide deeper understanding of the energy barriers of the reaction.

Spectroscopic and Spectrometric Probing of Reaction Intermediates Derived from this compound

The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. Mass spectrometry (MS) and various spectroscopic techniques are invaluable for this purpose. Electrospray ionization mass spectrometry (ESI-MS) is particularly powerful for detecting charged intermediates in solution, even at very low concentrations.

In reactions of this compound, intermediates such as carbocations, carbanions, or radical species might be formed. For example, in a substitution reaction, an intermediate complex could be detected by ESI-MS. Advanced techniques like ion mobility-mass spectrometry (IM-MS) can even provide information about the shape and structure of these transient species.

In-situ spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be employed to monitor the reaction progress and identify intermediates. For instance, the appearance and disappearance of specific peaks in the NMR spectrum over time can track the conversion of this compound to its products and reveal the presence of any long-lived intermediates.

Computational Chemistry Approaches to Reaction Pathways and Energetics of this compound

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies. By modeling the reaction at a molecular level, researchers can map out potential energy surfaces, locate transition states, and calculate the energies of reactants, intermediates, and products.

For a reaction involving this compound, computational models can:

Predict the most likely reaction pathway by comparing the energy barriers of different potential mechanisms.

Visualize the geometry of transition states , providing insight into the structural changes that occur during the key bond-breaking and bond-forming events.

Calculate thermodynamic properties such as reaction enthalpies and free energies to predict the feasibility of a transformation.

Table 2: Example of Calculated Energies for a Proposed Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate Complex | -5.4 |

| Transition State 2 | +12.8 |

| Products | -20.1 |

This data helps to identify the rate-determining step (the one with the highest energy transition state) and supports or refutes mechanisms proposed based on experimental kinetic and spectroscopic data.

Isotopic Labeling Studies to Determine Bond Cleavage and Formation in this compound Reactions

Isotopic labeling is a definitive method for tracing the fate of specific atoms throughout a chemical reaction, thereby pinpointing which bonds are broken and which are formed. By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H), the position of the label in the final product(s) can be determined using mass spectrometry or NMR spectroscopy.

For example, to investigate the mechanism of ester hydrolysis of this compound, one could label the carbonyl oxygen with ¹⁸O. If the ¹⁸O label is found in the resulting carboxylate product, it indicates that the acyl-oxygen bond was cleaved. Conversely, if the ¹⁸O remains with the alcohol fragment, it points to cleavage of the alkyl-oxygen bond. This technique provides unambiguous evidence of the reaction pathway at the atomic level.

Solvent Effects and Reaction Environment Influences on this compound Reactivity

The choice of solvent can dramatically influence the rate and even the outcome of a reaction. Solvent molecules can stabilize or destabilize reactants, intermediates, and transition states to varying degrees. For reactions of this compound, the polarity, proticity, and coordinating ability of the solvent are key factors.

Polarity : Polar solvents are generally better at stabilizing charged species, such as ionic intermediates or polar transition states. A reaction proceeding through such a state will typically be accelerated in a more polar solvent.

Proticity : Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors, which can be crucial for stabilizing anions or participating directly in the reaction mechanism (e.g., as a proton source).

Coordinating Ability : Some solvents may coordinate to metal catalysts or reactants, influencing their reactivity.

By conducting the reaction in a range of solvents with different properties and observing the effect on the reaction rate and product distribution, one can infer the nature of the transition state. For example, a significant rate increase when moving from a non-polar solvent like hexane (B92381) to a polar aprotic solvent like DMSO would suggest a transition state with a greater charge separation than the reactants.

Applications of 3 Hydroxymandelonitrile Acetate As a Building Block in Organic Synthesis

Utilization of (3-Hydroxymandelonitrile)acetate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in this compound allows for its incorporation into a variety of complex molecular structures. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a wide range of functionalities. The acetate-protected hydroxyl group at the benzylic position can be deprotected to reveal a secondary alcohol, which can then participate in further reactions such as oxidations or etherifications.

While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the analogous reactivity of similar cyanohydrin acetates suggests its potential. For instance, cyanohydrin derivatives are known intermediates in the synthesis of various bioactive compounds. The presence of the 3-hydroxyl group on the phenyl ring offers an additional site for modification, allowing for the construction of even more intricate and diverse molecular scaffolds.

Role of this compound in the Preparation of Advanced Chemical Intermediates

This compound serves as a precursor to a variety of advanced chemical intermediates that are valuable in pharmaceutical and materials science. A key transformation is the hydrolysis of the nitrile function. Under acidic or basic conditions, the nitrile can be converted to a carboxylic acid, yielding 3-hydroxy-α-acetoxy-phenylacetic acid. This α-hydroxy acid derivative is a valuable synthon.

Furthermore, the selective hydrolysis of the acetate (B1210297) group can provide (3-Hydroxymandelonitrile), which can then be used to produce other important intermediates. For example, the enzymatic hydrolysis of the nitrile in mandelonitrile (B1675950) and its derivatives is a well-established method for producing optically active mandelic acids. nih.govresearchgate.net This suggests that this compound can be a precursor to enantiomerically enriched 3-hydroxymandelic acid, a chiral building block for various pharmaceuticals.

The following table outlines some of the potential advanced chemical intermediates that can be synthesized from this compound and their potential applications.

| Intermediate | Potential Synthetic Route from this compound | Potential Applications |

| 3-Hydroxy-α-acetoxy-phenylacetic acid | Acid or base-catalyzed hydrolysis of the nitrile group. | Building block for polyesters, pharmaceuticals. |

| (R)- or (S)-3-Hydroxymandelic acid | Enzymatic resolution of the acetate followed by enantioselective hydrolysis of the nitrile. nih.govresearchgate.net | Chiral resolving agent, precursor for asymmetric synthesis. |

| 2-Amino-1-(3-hydroxyphenyl)ethanol | Reduction of the nitrile and acetate groups. | Precursor for adrenergic drugs. |

| 3-Hydroxybenzoyl cyanide | Oxidation of the benzylic carbon. | Intermediate for the synthesis of dyes and pharmaceuticals. |

Precursor Applications of this compound in the Formation of Heterocyclic Compounds

The functional groups within this compound provide multiple avenues for its use as a precursor in the synthesis of heterocyclic compounds. The nitrile group is a particularly versatile handle for constructing nitrogen-containing heterocycles. For instance, the reaction of the nitrile with azides can lead to the formation of tetrazoles, a common motif in medicinal chemistry.

Moreover, the combination of the nitrile and the adjacent acetate (or the corresponding deprotected hydroxyl group) can be exploited in cyclization reactions. While specific examples starting from this compound are not prevalent, the general reactivity of cyanohydrins suggests pathways to various heterocyclic systems. For example, the reduction of the nitrile to a primary amine, followed by intramolecular cyclization with a suitable electrophile, could lead to the formation of lactams or other nitrogen-containing rings.

The synthesis of various heterocyclic systems from related starting materials is well-documented. For example, 3-formylchromones are known to react with various active methylene (B1212753) and methyl compounds to produce a diverse range of heterocyclic structures. nih.gov The reactivity of the aromatic ring and the side chain of this compound could potentially be harnessed in similar multi-step syntheses to access novel heterocyclic scaffolds.

This compound as a Chiral Pool Component or Auxiliary

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during a chemical transformation. wikipedia.orgnumberanalytics.comtcichemicals.comsigmaaldrich.com this compound, possessing a chiral center at the benzylic carbon, has the potential to be used as a chiral pool starting material or as a precursor to chiral auxiliaries.

The enantiomers of this compound, if resolved, could serve as valuable building blocks for the synthesis of enantiomerically pure compounds. The defined stereochemistry at the benzylic position can be transferred to new stereocenters in subsequent reactions.

While the direct use of this compound as a chiral auxiliary is not widely reported, the principle has been demonstrated with similar structures. For example, oxazolidinones derived from amino acids are well-known Evans auxiliaries used in asymmetric aldol (B89426) reactions and alkylations. wikipedia.org It is conceivable that derivatives of this compound could be developed to function in a similar capacity, with the chiral center influencing the facial selectivity of reactions on a tethered substrate.

The following table summarizes the potential of this compound in the context of asymmetric synthesis.

| Application | Description |

| Chiral Pool Starting Material | The resolved enantiomers of this compound can be used as starting materials for the synthesis of complex, enantiopure molecules, carrying the initial stereochemical information through the synthetic sequence. |

| Precursor to Chiral Auxiliaries | This compound can be chemically modified to create novel chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. wikipedia.org |

| Asymmetric Induction | The inherent chirality of this compound can influence the stereoselectivity of reactions at nearby functional groups, leading to diastereomerically enriched products. |

Emerging Roles of this compound in Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comjocpr.comnih.gov The use of biocatalysis and renewable feedstocks are central tenets of this philosophy. This compound and related cyanohydrins are well-suited for integration into sustainable synthetic routes.

Biocatalysis offers a green alternative to traditional chemical methods. For example, the enzymatic resolution of racemic mandelonitrile to produce enantiomerically pure mandelic acid is a well-established industrial process. nih.govresearchgate.net This methodology can be applied to this compound to produce its enantiomers in a sustainable manner. The use of enzymes often allows for reactions to be performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents.

Future Perspectives and Emerging Research Directions for 3 Hydroxymandelonitrile Acetate

Development of Novel Synthetic Methodologies for (3-Hydroxymandelonitrile)acetate

Esterification of 3-Hydroxymandelonitrile (B1675953): Investigating different acetylating agents and catalytic systems to selectively acetylate the hydroxyl group of 3-hydroxymandelonitrile.

Cyanohydrin Formation: Exploring the reaction of 3-hydroxybenzaldehyde (B18108) with a cyanide source, followed by acetylation. The conditions for this two-step, one-pot synthesis would need to be carefully optimized to maximize yield and purity.

Enzymatic Synthesis: The use of lipases or other enzymes as catalysts for the regioselective acetylation of 3-hydroxymandelonitrile could offer a green and highly specific synthetic route.

The development of these methodologies would be the foundational step for enabling all other areas of research on this compound.

Exploration of Undiscovered Reactivity Modes of this compound

The reactivity of this compound remains largely uncharted territory. The presence of a nitrile, an ester, and an aromatic ring suggests a rich and diverse chemical reactivity. Future research should aim to systematically investigate its behavior in various chemical transformations. Key areas of exploration could include:

Hydrolysis: Studying the selective hydrolysis of the ester or nitrile group under acidic, basic, and enzymatic conditions to yield valuable building blocks.

Reduction: Investigating the reduction of the nitrile and ester functionalities to access novel amines and alcohols.

Cyclization Reactions: Exploring the potential for intramolecular reactions to form heterocyclic structures, which are prevalent in medicinal chemistry.

Cross-Coupling Reactions: Utilizing the aromatic ring for functionalization via modern cross-coupling methodologies to create a library of derivatives.

Understanding these fundamental reactivity modes will be crucial for unlocking the synthetic potential of this compound.

Integration of this compound Research with Advanced Spectroscopic and Analytical Techniques

A thorough characterization of this compound is essential. While basic spectroscopic data may be predicted, detailed experimental analysis using advanced techniques is required. Future work should focus on:

Multinuclear NMR Spectroscopy: Employing 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) to unambiguously confirm the structure and stereochemistry of the molecule.

Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) to determine the exact mass and fragmentation patterns, which can provide insights into its stability and reactivity.

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure.

Chromatographic Methods: Developing robust analytical methods using HPLC and GC for the purification and quantification of this compound and its reaction products.

These advanced analytical techniques will provide the necessary data to build a comprehensive profile of the compound.

Theoretical Predictions and Machine Learning Applications in this compound Chemistry

Computational chemistry can play a pivotal role in guiding experimental research on this compound. Theoretical predictions can provide valuable insights where experimental data is lacking. Future research directions include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to predict spectroscopic properties (NMR, IR, UV-Vis), molecular orbital energies, and reaction mechanisms.

Molecular Docking: If a biological target is hypothesized, molecular docking studies could predict the binding affinity and mode of interaction, guiding the design of potential bioactive molecules.

Machine Learning Models: As data on this compound and its analogs become available, machine learning algorithms could be trained to predict properties, reactivity, and potential applications, accelerating the discovery process.

The synergy between theoretical predictions and experimental work will be essential for the efficient exploration of this compound's chemical space.

Broader Impacts and Interdisciplinary Research Opportunities for this compound

The potential applications and interdisciplinary relevance of this compound are yet to be discovered. Once a fundamental understanding of its synthesis and reactivity is established, research can branch out into various fields:

Medicinal Chemistry: The cyanohydrin and ester motifs are present in various biologically active molecules. Future studies could explore the potential of this compound as a scaffold for the development of new therapeutic agents.

Materials Science: The aromatic ring and functional groups could be utilized for the synthesis of novel polymers or functional materials with unique optical or electronic properties.

Agrochemicals: Many commercial pesticides and herbicides contain nitrile and ester functionalities. The biological activity of this compound in an agricultural context could be an interesting avenue for investigation.

The exploration of these interdisciplinary opportunities will depend on collaborative efforts between chemists, biologists, and materials scientists.

Q & A

Basic: What are the optimal synthetic routes for (3-Hydroxymandelonitrile)acetate, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of this compound typically involves cyanohydrin formation followed by acetylation. Key parameters to optimize include:

- Temperature : Elevated temperatures (50–70°C) improve reaction rates but may risk decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic reactivity .

- Catalysts : Use of lipases or chiral catalysts can improve enantioselectivity in cyanohydrin intermediates .

- Work-up : Acidic quenching (pH 4–5) stabilizes the nitrile group while precipitating byproducts.

Validate optimization via HPLC or GC-MS to monitor yield and purity. Compare with literature protocols for similar nitrile-containing esters (e.g., ethyl 2-(3-hydroxy-4-nitrophenyl)acetate) to refine conditions .

Basic: How can researchers validate the structural and enantiomeric purity of this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : Compare - and -NMR shifts with reference spectra (e.g., ChemIDplus or PubChem entries for analogous compounds like 3-hydroxyphenylacetic acid) .

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers. Validate using racemic standards or enantiopure reference materials .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z for CHNO) and fragmentation patterns against databases .

Document deviations from expected data (e.g., unexpected peaks in HPLC) and cross-reference with synthetic protocols to identify impurities .

Advanced: What strategies ensure enantiomeric purity in this compound during large-scale synthesis?

Methodological Answer:

Enantiomeric purity is critical for biological studies. Strategies include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., oxazaborolidines) in the cyanohydrin step to favor the desired enantiomer .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively removes undesired enantiomers .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Validate purity via polarimetry and chiral HPLC. For example, mandelic acid derivatives require <2% enantiomeric excess for pharmacological relevance .

Advanced: How do researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should include:

- Accelerated Degradation Tests : Expose the compound to pH 1–13 buffers at 40–60°C for 48–72 hours. Monitor hydrolysis via UV-Vis (loss of nitrile absorbance at ~224 nm) or LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and moisture sensitivity .

- Long-Term Storage : Store samples at –20°C (dry) and assess purity monthly. For example, methyl ester analogs degrade by 5% after 6 months at –20°C .

Document degradation products (e.g., mandelic acid derivatives) and adjust storage protocols accordingly .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC values <10 μM indicate high potency .

- Cell-Based Assays : Use HEK-293 or HepG2 cells to assess cytotoxicity (via MTT assay) and membrane permeability (via PAMPA) .

- Receptor Binding Studies : Radiolabel the compound and screen against GPCR libraries (e.g., β-adrenergic receptors) to identify targets .

Compare results with structurally similar compounds (e.g., 3-hydroxyphenylacetic acid derivatives) to contextualize activity .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

- Replicate Experiments : Ensure reproducibility across independent labs and batches .

- Meta-Analysis : Compare findings with published data on analogous compounds (e.g., ethyl 2-(3-hydroxy-4-nitrophenyl)acetate) to identify trends .

- Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity if fluorescence assays are inconclusive) .

- Data Transparency : Document all conditions (e.g., solvent, cell line passage number) to isolate variables . For example, discrepancies in IC values may arise from DMSO concentration differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.